molecular formula C14H17N3O2S B5255800 2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5255800
M. Wt: 291.37 g/mol
InChI Key: KZECZOPURYBDRY-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a methoxyphenyl group, a propyl-substituted thiadiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thiosemicarbazide with a carboxylic acid derivative under acidic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation using a propyl halide in the presence of a base.

    Coupling with 4-Methoxyphenylacetic Acid: The final step involves coupling the 5-propyl-1,3,4-thiadiazole with 4-methoxyphenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The acetamide moiety can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide.

    Reduction: Formation of 2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)ethylamine.

    Substitution: Formation of 2-(4-alkoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and methoxyphenyl group could play crucial roles in binding to these targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide: Lacks the propyl group, which may affect its biological activity and chemical reactivity.

    2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Contains a methyl group instead of a propyl group, potentially altering its properties.

    2-(4-methoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: Features an ethyl group, which may influence its interaction with molecular targets.

Uniqueness

The presence of the propyl group in 2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide distinguishes it from similar compounds, potentially enhancing its lipophilicity and altering its biological activity. This unique structural feature may contribute to its specific applications and effectiveness in various research fields.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-3-4-13-16-17-14(20-13)15-12(18)9-10-5-7-11(19-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZECZOPURYBDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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